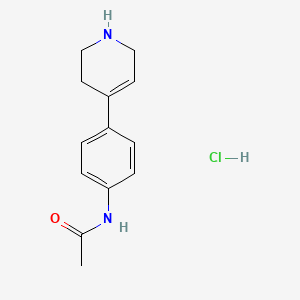

N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1853217-69-2 . It has a molecular weight of 252.74 . The compound is solid in physical form .

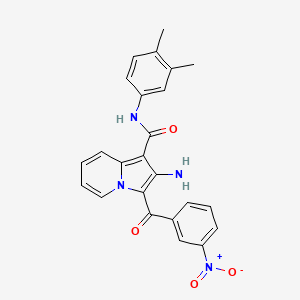

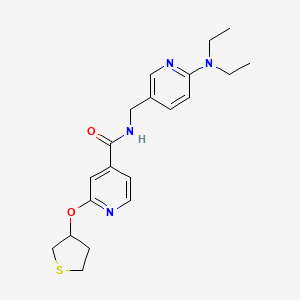

Molecular Structure Analysis

The IUPAC name of the compound is N-(4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride . The InChI code for the compound is 1S/C13H16N2O.ClH/c1-10(16)15-13-4-2-11(3-5-13)12-6-8-14-9-7-12;/h2-6,14H,7-9H2,1H3,(H,15,16);1H .Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored at a temperature between 2-8 degrees Celsius .Aplicaciones Científicas De Investigación

Comparative Metabolism of Chloroacetamide Herbicides

Research by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes. While this study does not directly involve "N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride," it provides insight into the complex metabolic pathways of chloroacetamides, potentially relevant for understanding the metabolism of related compounds. The study suggests that the carcinogenicity of these herbicides involves metabolic activation leading to DNA-reactive products, with specific isoforms of cytochrome P450 playing key roles in human metabolism (Coleman et al., 2000).

Synthesis of Novel Tetrahydrocarbazole Derivatives

Fadda et al. (2010) described the synthesis of novel 1,2,3,4-tetrahydrocarbazole derivatives with potential biological interest. While the specific target compound is not mentioned, the methodologies and chemical frameworks discussed could be relevant for the synthesis and application of a wide range of acetamide derivatives in scientific research, including those with complex nitrogen-containing rings similar to "N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride" (Fadda et al., 2010).

Chemoselective Acetylation of 2-Aminophenol

Magadum and Yadav (2018) investigated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, showcasing a synthetic pathway that might offer insights into the acetylation reactions relevant to similar acetamide compounds. The study emphasizes the utility of biocatalysts in achieving selective acetylation, potentially applicable to the synthesis of compounds like "N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride" (Magadum & Yadav, 2018).

Coordination Complexes Formation

Klimova et al. (2013) explored the three-component reaction involving tautomeric amidines, leading to the formation of polymeric coordination complexes. This research might provide foundational knowledge on the reactivity of amidine and acetamide functionalities within complex molecular architectures, which could be extrapolated to the study of "N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride" in terms of its potential to form coordination complexes or engage in similar reactions (Klimova et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with gaba receptors

Biochemical Pathways

Similar compounds have been known to affect the gabaergic system , which plays a crucial role in inhibitory neurotransmission in the central nervous system.

Result of Action

Based on the potential interaction with gaba receptors , it might modulate neuronal activity and neurotransmission.

Propiedades

IUPAC Name |

N-[4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c1-10(16)15-13-4-2-11(3-5-13)12-6-8-14-9-7-12;/h2-6,14H,7-9H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYBYLCUFLVMES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Indolizin-2-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2840356.png)

![Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2840357.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2840359.png)

![Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2840363.png)

![N-(3-bromophenyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2840364.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2840365.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2840368.png)

![3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2840372.png)

![(E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide](/img/structure/B2840374.png)